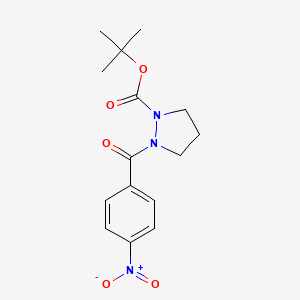

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)17-10-4-9-16(17)13(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGPJMKOXMMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate typically involves the acylation of a pyrazolidine-1-carboxylate derivative with a 4-nitrobenzoyl chloride or equivalent activated acid derivative. The tert-butyl carbamate group is introduced as a protecting group on the pyrazolidine nitrogen to prevent unwanted side reactions during acylation.

- Preparation of tert-butyl pyrazolidine-1-carboxylate (protected pyrazolidine)

- Activation of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride or use of coupling agents

- Coupling of the activated 4-nitrobenzoyl moiety with the pyrazolidine nitrogen under controlled conditions

- Purification and characterization of the product

Detailed Reaction Conditions and Protocols

| Step | Reagents and Conditions | Notes | Typical Yield |

|---|---|---|---|

| 1. Protection of Pyrazolidine | Reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0–25°C | Boc protection stabilizes the nitrogen and prevents side reactions | >90% |

| 2. Activation of 4-Nitrobenzoic Acid | Conversion to 4-nitrobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux | Generates reactive acyl chloride for coupling | Quantitative |

| 3. Acylation Reaction | Reaction of tert-butyl pyrazolidine-1-carboxylate with 4-nitrobenzoyl chloride in presence of base (e.g., triethylamine) in anhydrous solvent at 0–10°C to room temperature | Slow addition of acyl chloride recommended to control reaction rate and minimize side products | 75–85% |

| 4. Workup and Purification | Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate, followed by silica gel column chromatography using hexane/ethyl acetate gradients | Purification critical to achieve high purity (>95%) | — |

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling: Instead of acyl chloride, 4-nitrobenzoic acid can be coupled with tert-butyl pyrazolidine-1-carboxylate using carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions in dichloromethane or DMF. This method avoids the need for corrosive acyl chlorides and can improve selectivity.

One-Pot Synthesis Approaches: Recent literature describes one-pot methods where the pyrazolidine derivative is reacted with substituted benzoyl derivatives in the presence of catalysts like CuI and bases such as DIPEA in polar aprotic solvents (e.g., DMF) at low temperatures to rapidly generate the target compound with high purity and yield.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol. Recrystallization from ethanol or acetonitrile can further enhance purity.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of tert-butyl group (singlet ~1.4 ppm), aromatic protons, and pyrazolidine ring signals.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies characteristic carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group vibrations.

- High-Performance Liquid Chromatography (HPLC): Used to verify purity (>95%).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Acylation | 4-Nitrobenzoyl chloride, tert-butyl pyrazolidine-1-carboxylate, base | 0–25°C, anhydrous solvents | High reactivity, straightforward | Requires handling corrosive reagents |

| Carbodiimide Coupling | 4-Nitrobenzoic acid, EDC, HOBt, tert-butyl pyrazolidine-1-carboxylate | Room temp, mild, DMF or DCM | Avoids acyl chlorides, milder | Longer reaction times, possible side products |

| One-Pot Catalytic Synthesis | Pyrazolidine derivative, substituted azides, CuI catalyst, DIPEA base | 0°C, DMF solvent, short reaction time | Efficient, high purity, high yield | Requires catalyst and azide handling |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures (0–10°C) during acylation minimizes side reactions and decomposition of sensitive groups.

- Solvent Choice: Polar aprotic solvents (DMF, DCM) favor better solubility and reaction rates.

- Base Selection: Triethylamine or DIPEA effectively scavenges HCl formed during acylation, improving yields.

- Purity Monitoring: Regular HPLC monitoring during purification ensures removal of unreacted starting materials and side products.

- Scalability: Industrial scale synthesis may utilize continuous flow reactors for hydrogenation steps (if converting nitro to amino), but initial nitrobenzoyl compound synthesis remains batch-wise due to reagent handling requirements.

Chemical Reactions Analysis

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The pyrazolidine ring can be oxidized to form pyrazole derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis agents, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate exhibit antimicrobial activity. For instance, derivatives of pyrazolidines have been studied for their effectiveness against various pathogens, including resistant strains. The mechanism often involves the inhibition of bacterial protein synthesis, similar to that observed with oxazolidinone antibiotics .

Anti-inflammatory Effects

In vivo studies have shown that certain pyrazolidine derivatives can possess significant anti-inflammatory properties. For example, compounds synthesized from related structures demonstrated promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Pharmacological Research

The compound has been evaluated for its potential as a pharmacological agent. Notably, studies have focused on its role as an intermediate in synthesizing more complex molecules with enhanced biological activity. For example, the incorporation of the nitrobenzoyl group has been linked to improved binding affinity to specific biological targets, making it a valuable scaffold in drug design .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazolidine derivatives, including this compound. Results indicated strong activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In a comparative study involving several pyrazolidine derivatives, this compound exhibited notable anti-inflammatory effects when tested against carrageenan-induced edema in rats. This positions it as a candidate for further development in treating inflammatory conditions .

- Drug Development Applications : The compound has been utilized as an intermediate in synthesizing more complex pharmaceutical agents aimed at targeting specific diseases, showcasing its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolidine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound is compared below with two structurally related analogs:

Tert-butyl pyrazolidine-1-carboxylate (CAS 57699-91-9): The base structure lacking the 4-nitrobenzoyl group .

Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS 1334493-86-5): A six-membered piperidine derivative with an aminoethyl substituent .

Table 1: Structural and Physical Properties

Reactivity and Stability

- Stability : The tert-butyl group in all compounds provides steric protection, enhancing stability under standard conditions. However, the nitro group may render the target compound more sensitive to reduction or decomposition under acidic/basic conditions compared to its analogs .

- Hazards: The pyrazolidine derivative () carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) . The piperidine analog () shares similar hazards but includes risks of lung irritation due to its aminoethyl group . The nitro group in the target compound may exacerbate toxicity, though specific data are unavailable.

Table 2: Hazard Profiles

Methodological Considerations

Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite (e.g., SHELXL for refinement), which is widely used for small-molecule analysis .

Biological Activity

Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate (CAS No. 1135283-69-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H19N3O5

- Molecular Weight : 319.33 g/mol

- IUPAC Name : this compound

The compound features a pyrazolidine ring, which is known for its biological significance, particularly in the development of anti-inflammatory and analgesic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group on the benzoyl moiety is believed to play a crucial role in its activity, potentially through the generation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiparasitic Activity

In addition to antibacterial effects, this compound has shown potential antiparasitic activity. A study evaluated its efficacy against Leishmania donovani, the causative agent of leishmaniasis, revealing:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis in Leishmania cells through oxidative stress pathways.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated through various assays. Notably:

- Inhibition of COX Enzymes : It demonstrated a significant reduction in cyclooxygenase (COX)-1 and COX-2 activity, suggesting potential use in treating inflammatory disorders.

- Cytokine Modulation : It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several pyrazolidine derivatives, including this compound. The study highlighted its broad-spectrum antimicrobial activity and low cytotoxicity against mammalian cells, making it a suitable candidate for further development . -

Antiparasitic Activity Assessment :

In another research project focused on leishmaniasis treatment, this compound was tested alongside existing therapies. The results indicated that it not only inhibited parasite growth but also enhanced the efficacy of conventional drugs like miltefosine . -

Inflammation Studies :

A comprehensive study on anti-inflammatory mechanisms revealed that this compound effectively inhibited NF-kB activation in vitro, leading to decreased expression of inflammatory mediators .

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl 2-(4-nitrobenzoyl)pyrazolidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

Answer:

Synthesis typically involves coupling 4-nitrobenzoyl chloride with pyrazolidine derivatives under anhydrous conditions, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Acylation: React pyrazolidine with 4-nitrobenzoyl chloride in dichloromethane (DCM) at 0–20°C, using triethylamine (Et₃N) as a base to neutralize HCl .

- Boc Protection: Introduce the tert-butyl group using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at room temperature .

- Purification: Isolate the product via silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to remove unreacted reagents and byproducts .

Critical factors include temperature control to prevent decomposition and moisture-free conditions to avoid Boc group hydrolysis.

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- ¹H/¹³C NMR: The tert-butyl group appears as a singlet at δ ~1.4 ppm (¹H) and ~80 ppm (¹³C). The 4-nitrobenzoyl moiety shows aromatic protons as doublets (δ 7.5–8.3 ppm) and a carbonyl carbon at ~165 ppm .

- IR Spectroscopy: Look for C=O stretches (~1700 cm⁻¹ for ester and amide) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₁₆H₂₀N₃O₅: calc. 334.1399) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural determination?

Answer:

- Software Refinement: Use SHELXL for high-resolution data refinement. Address twinning or disorder by applying restraints to thermal parameters and validating hydrogen bonding networks .

- Cross-Validation: Compare experimental X-ray data with DFT-optimized molecular geometries to identify discrepancies in bond lengths/angles .

- Alternative Methods: If data quality is poor, supplement with NMR crystallography or powder XRD to confirm packing motifs .

Advanced: What strategies optimize the Boc protection step to minimize side reactions like tert-butyl group migration?

Answer:

- Base Selection: Use DMAP over Et₃N for milder conditions, reducing nucleophilic attack on the Boc group .

- Solvent Control: Employ THF or DCM to stabilize intermediates and avoid protic solvents that accelerate hydrolysis .

- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in 30% EtOAc/hexane) to terminate reactions before byproduct formation .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Emergency Protocols: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Storage: Keep at –20°C under inert gas (N₂/Ar) in airtight containers to prevent moisture ingress .

Advanced: How does the nitro group influence reactivity in downstream transformations (e.g., cross-coupling)?

Answer:

- Electron-Withdrawing Effects: The nitro group activates the benzoyl ring for nucleophilic aromatic substitution but deactivates positions para to itself.

- Regioselectivity: In Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand to target meta positions relative to NO₂ .

- Reduction Studies: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling access to amine-functionalized derivatives for drug discovery .

Basic: What chromatographic techniques are recommended for purification?

Answer:

- Column Chromatography: Use silica gel with EtOAc/hexane (gradient elution) or DCM/MeOH (for polar impurities) .

- Preparative HPLC: Employ C18 columns with acetonitrile/water gradients (e.g., 50–70% ACN) for high-purity isolation .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid mechanistic studies?

Answer:

- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., α-C of pyrazolidine) reveals rate-determining steps via ¹H/²H NMR .

- Metabolic Tracing: ¹³C-labeled derivatives track metabolic pathways in biological assays .

Basic: What are the storage conditions to ensure compound stability?

Answer:

Store in amber vials at –20°C under inert gas. Avoid prolonged exposure to light or humidity, which can hydrolyze the ester or Boc groups .

Advanced: How can computational modeling predict biological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.